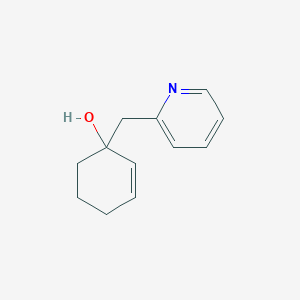

2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

602314-18-1 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(pyridin-2-ylmethyl)cyclohex-2-en-1-ol |

InChI |

InChI=1S/C12H15NO/c14-12(7-3-1-4-8-12)10-11-6-2-5-9-13-11/h2-3,5-7,9,14H,1,4,8,10H2 |

InChI Key |

LTQXICAVSNYGAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)(CC2=CC=CC=N2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexen 1 Ol, 1 2 Pyridinylmethyl

Development of Novel Stereoselective and Enantioselective Pathways

Achieving high levels of stereoselectivity is paramount in synthesizing enantiomerically pure forms of the target compound. This involves not only the creation of the C1 stereocenter but also the potential for subsequent functionalization of the cyclohexene (B86901) ring, which would be influenced by the existing chirality.

The key step in an enantioselective synthesis is the addition of a 2-pyridinylmethyl organometallic reagent to 2-cyclohexen-1-one (B156087). Asymmetric catalysis can be employed to favor the formation of one enantiomer over the other. This is typically achieved by using a chiral ligand to modify a metal catalyst, which then coordinates to the reactants and facilitates the C-C bond formation within a chiral environment.

Molybdenum-based catalysts, for instance, have been successfully used in asymmetric allylic alkylations involving pyridyl-containing fragments. acs.orgacs.org While not a direct 1,2-addition, these systems demonstrate the feasibility of controlling stereochemistry in reactions involving pyridyl groups. For the direct addition to cyclohexenone, a chiral catalyst system would be designed to differentiate between the two enantiotopic faces of the carbonyl group. A hypothetical catalytic system could involve a zinc-based catalyst with a chiral amino alcohol ligand, which has proven effective in the asymmetric addition of other organometallic reagents to ketones.

Table 1: Illustrative Examples of Asymmetric Addition to Enones This table presents data from analogous systems to illustrate the potential of asymmetric catalysis.

| Catalyst/Ligand System | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Zn(OTf)₂ / Chiral Amino Alcohol | Et₂Zn | Chalcone | 95 | 98 |

| Cu(OTf)₂ / Chiral Bisoxazoline | PhMgBr | 2-Cyclohexen-1-one | 88 | 92 |

| Mo(CO)₃(pyr)₃ / Chiral DACH-pyridyl ligand | Dimethyl Malonate | Aryl Allylic Acetate (B1210297) | 38 | 90 |

Once the chiral center at C1 is established, it can direct the stereochemical outcome of subsequent reactions on the cyclohexene ring. This substrate-controlled diastereoselectivity is a powerful tool for introducing new stereocenters with a predictable relative configuration. For example, epoxidation of the double bond in 1-(2-pyridinylmethyl)-2-cyclohexen-1-ol would likely occur on the face of the ring opposite to the bulky pyridinylmethyl group, leading to a single diastereomer of the corresponding epoxide. Similarly, hydroboration-oxidation or dihydroxylation reactions would also be expected to proceed with high diastereoselectivity.

For racemic or enantioenriched mixtures of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-, determination of the enantiomeric excess (ee) is crucial. This is typically accomplished using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) with a specialized stationary phase that can differentiate between the two enantiomers.

If an asymmetric synthesis is not employed, a racemic mixture can be separated through chiral resolution. One common method is kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high ee. nih.gov For tertiary alcohols, acylative kinetic resolution using a chiral catalyst, such as a derivative of 4-(dimethylamino)pyridine (DMAP), can be highly effective. nih.gov This process would involve the enantioselective acylation of the hydroxyl group, allowing for the separation of the slower-reacting alcohol enantiomer from the faster-forming ester. nih.govmdpi.com

Table 2: Comparison of Chiral Resolution Techniques for Tertiary Alcohols

| Resolution Method | Chiral Agent | Substrate Type | Selectivity Factor (s) |

|---|---|---|---|

| Acylative Kinetic Resolution | Chiral DMAP Derivative | 3-Hydroxy-3-substituted Oxindoles | up to 60 |

| Enzymatic Resolution | Lipase (e.g., CAL-B) | Racemic Secondary/Allylic Alcohols | High |

| Co-catalyst System | Chiral Bisphosphoric Acid / Ag(I) | Racemic Tertiary Allylic Alcohols | High |

Total Synthesis Approaches and Strategic Disconnections

The design of a total synthesis for 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- involves retrosynthetic analysis to identify practical starting materials and key bond formations.

A convergent synthesis would involve preparing the cyclohexenol (B1201834) fragment and the pyridinylmethyl fragment separately before coupling them in a late-stage step. However, for this specific target, a divergent or linear approach is more direct. The key disconnection is the C1-C(picolyl) bond. This retrosynthetic step leads back to two simple and commercially available precursors: 2-cyclohexen-1-one and a 2-pyridinylmethyl organometallic reagent. This latter species would be generated in situ from a precursor like 2-picolyl chloride.

Retrosynthetic Disconnection:

2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- ⇒ 2-Cyclohexen-1-one + "CH₂(2-pyridinyl)⁻"

"CH₂(2-pyridinyl)⁻" (nucleophile) ⇒ 2-Picolyl Chloride + Metal (e.g., Li, Mg)

This strategy hinges on the successful addition of the organometallic reagent to the ketone.

A critical challenge when using α,β-unsaturated ketones like 2-cyclohexen-1-one is the competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). libretexts.orglibretexts.org The formation of the desired tertiary allylic alcohol requires exclusive 1,2-addition.

The outcome of the reaction is heavily influenced by the nature of the nucleophile. makingmolecules.comyoutube.com

Hard Nucleophiles , such as organolithium and Grignard reagents, are charge-dense and react under kinetic control. They favor the faster, irreversible 1,2-addition to the electrophilic carbonyl carbon. libretexts.org

Soft Nucleophiles , like organocuprates (Gilman reagents), are more polarizable and react under thermodynamic control, favoring the more stable 1,4-conjugate addition product. ic.ac.uk

Therefore, to synthesize 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-, the nucleophile of choice would be 2-picolyllithium or 2-picolylmagnesium chloride. These "hard" reagents would be generated from 2-picoline or 2-picolyl chloride and would add selectively to the carbonyl group of 2-cyclohexen-1-one to yield the target compound as a racemic mixture.

Table 3: Selectivity of Organometallic Reagents with 2-Cyclohexen-1-one

| Reagent Type | Example | Predominant Product | Addition Type | Control |

|---|---|---|---|---|

| Organolithium | n-BuLi | 1-Butyl-2-cyclohexen-1-ol | 1,2-Addition | Kinetic |

| Grignard Reagent | MeMgBr | 1-Methyl-2-cyclohexen-1-ol | 1,2-Addition | Kinetic |

| Organocuprate | Me₂CuLi | 3-Methylcyclohexanone | 1,4-Addition | Thermodynamic |

Compound Names

Diels-Alder Cycloadditions for Ring Construction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the construction of six-membered rings, offering excellent control over regio- and stereochemistry. wikipedia.org This pericyclic reaction involves the concerted interaction of a conjugated diene with a dienophile to form a cyclohexene derivative. wikipedia.org For the synthesis of the 2-Cyclohexen-1-ol core of the target molecule, a retrosynthetic analysis suggests a diene and a dienophile that upon reaction and subsequent modification would yield the desired structure.

A hypothetical Diels-Alder approach to a precursor of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- could involve the reaction of a 1-substituted diene with a suitable dienophile. For instance, a diene such as 1-amino-3-siloxy-1,3-butadiene (Rawal's diene) could react with an α,β-unsaturated aldehyde or ketone. The resulting cycloadduct can then be converted to the desired substituted cyclohexenone. orgsyn.org Subsequent nucleophilic addition of a 2-pyridinylmethyl organometallic reagent to the carbonyl group would furnish the target tertiary alcohol.

The reactivity in Diels-Alder reactions is significantly influenced by the electronic nature of the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com The use of highly reactive dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-buta-1,3-diene) and its derivatives, allows for cycloadditions to occur under mild conditions with a variety of dienophiles, leading to functionalized cyclohexenone precursors. wikipedia.orgnih.gov

Below is a table summarizing representative Diels-Alder reactions that form substituted cyclohexene rings, illustrating the types of reactants and conditions that could be adapted for the synthesis of precursors to the target molecule.

| Diene | Dienophile | Conditions | Product | Reference |

| 1-Amino-3-siloxy-1,3-butadiene | Methyl acrylate | Toluene, 60 °C | Cycloadduct leading to a functionalized cyclohexenone | orgsyn.org |

| 1-Methoxy-3-trimethylsiloxy-buta-1,3-diene | Methyl vinyl ketone | Thermal or Lewis acid catalysis | Cycloadduct for synthesis of α,β–unsaturated cyclohexenone systems | wikipedia.org |

| Butadiene | Acrolein | Heat | 4-Vinylcyclohexene-1-carboxaldehyde |

This table presents examples of Diels-Alder reactions for the formation of substituted cyclohexenes and are illustrative of the general methodology.

The regioselectivity of the Diels-Alder reaction is also a critical consideration. For a diene and an unsymmetrical dienophile, two regioisomeric products are possible. The substitution pattern on both the diene and the dienophile directs the outcome of the cycloaddition, which is often predictable based on frontier molecular orbital theory. youtube.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of complex molecules like 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- is crucial for developing sustainable and environmentally benign processes. nih.gov This involves considering aspects such as solvent choice, atom economy, and waste reduction throughout the synthetic sequence.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. researchgate.net Solvent-free reactions, often facilitated by techniques such as grinding, microwave irradiation, or ultrasound, can lead to shorter reaction times, higher yields, and simpler work-up procedures. rsc.orgbohrium.comacs.org For the synthesis of heterocyclic compounds, numerous solvent-free methods have been reported, demonstrating the feasibility of this approach. rsc.orgbohrium.com The use of water as a reaction medium is another green alternative, particularly for reactions that can be performed under aqueous conditions, such as certain cycloadditions and catalytic transformations. tandfonline.com

| Reaction Type | Green Conditions | Advantages | Representative Reference |

| Heterocycle Synthesis | Solvent-free, microwave irradiation | Reduced reaction time, high efficiency | rsc.org |

| Condensation Reactions | Solvent-free, grinding | Simple procedure, minimal waste | researchgate.net |

| Multi-component Reactions | Water | Environmentally benign, often good yields | tandfonline.comnih.gov |

This table provides examples of green chemistry approaches that could be applicable to the synthesis of the target compound.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.com Catalytic reactions are inherently more atom-economical than stoichiometric reactions as they minimize the formation of byproducts. jk-sci.comnwnu.edu.cn The development of highly selective catalysts is paramount for maximizing atom economy. nwnu.edu.cn For instance, in the synthesis of allylic alcohols, nickel-catalyzed couplings of alkynes and methanol (B129727) have been shown to be highly atom- and step-economical. rsc.org Transition metal catalysis plays a significant role in achieving high atom economy in various organic transformations. nwnu.edu.cn

Multi-step syntheses, which are often necessary for the construction of complex molecules, can generate significant amounts of waste. researchgate.net Green chemistry strategies aim to minimize waste by designing more efficient synthetic routes. unibo.it Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are a powerful tool for waste reduction as they minimize intermediate purification steps and solvent usage. nih.govresearchgate.net The development of cascade or tandem reactions, where multiple transformations occur in a single pot, also contributes to a more sustainable synthetic process. nih.gov In the context of synthesizing active pharmaceutical ingredients (APIs), which often involve multi-step processes, the implementation of green chemistry principles has been shown to significantly reduce the environmental impact. nih.govpharmtech.com

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The primary synthetic route to 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- involves the nucleophilic addition of a 2-pyridinylmethyl organometallic reagent to 2-cyclohexen-1-one (B156087). The mechanism of this 1,2-addition is a well-studied class of reactions, and its intricacies are detailed through computational and kinetic studies.

While specific computational studies exclusively on the synthesis of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- are not extensively documented in publicly available literature, the transition states of nucleophilic additions to cyclic ketones and enones have been thoroughly investigated using methods like Density Functional Theory (DFT). These studies provide a robust framework for understanding the formation of the target molecule.

The addition of a nucleophile to a cyclohexenone can proceed through either an axial or equatorial attack relative to the plane of the ring. Computational models have shown that the preference for one approach over the other is influenced by a combination of steric and electronic factors. For instance, the addition of small nucleophiles often favors an axial approach due to favorable orbital overlap with the π* orbital of the carbonyl group. This is often referred to as the Bürgi-Dunitz trajectory. Conversely, bulkier nucleophiles, such as a 2-pyridinylmethyl organometallic species, may favor the less sterically hindered equatorial approach.

DFT calculations on related systems, such as the addition of Grignard reagents to enones, help in visualizing the transition state geometry. These calculations typically model the coordination of the magnesium ion to the carbonyl oxygen, which polarizes the C=O bond and activates it towards nucleophilic attack. The transition state would involve the partial formation of the new carbon-carbon bond and the re-hybridization of the carbonyl carbon from sp² to sp³. The energy of these transition states determines the kinetic feasibility of the reaction.

Table 1: Factors Influencing Transition State Geometry in Nucleophilic Addition to 2-Cyclohexen-1-one

| Factor | Influence on Transition State | Predicted Effect on 2-Pyridinylmethyl Addition |

| Steric Hindrance | Larger nucleophiles favor equatorial attack to minimize steric clash with axial hydrogens. | The 2-pyridinylmethyl group is sterically demanding, suggesting a preference for equatorial attack. |

| Torsional Strain | Equatorial attack can lead to increased torsional strain as the new substituent eclipses adjacent bonds. | This factor may slightly disfavor the equatorial approach. |

| Electronic Effects | The pyridinyl nitrogen can act as a Lewis base, potentially coordinating with the metal cation of the organometallic reagent, influencing the transition state's structure and stability. | This coordination could create a more rigid transition state, potentially influencing stereoselectivity. |

| Solvent Effects | Polar aprotic solvents can stabilize the charged intermediates and influence the aggregation state of the organometallic reagent. | Solvation can affect the reactivity and selectivity of the addition reaction. |

Kinetic studies of the addition of organometallic reagents to carbonyls generally show that the reaction is first order in both the substrate and the nucleophile. The rate of reaction is highly dependent on the nature of the organometallic reagent (e.g., lithium, magnesium), the solvent, and the temperature.

For the synthesis of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-, the rate of formation would be influenced by the nucleophilicity of the 2-pyridinylmethyl anion and the electrophilicity of the carbonyl carbon in 2-cyclohexen-1-one. The presence of the double bond in the cyclohexenone ring can also affect the reaction rate compared to a saturated cyclohexanone. Kinetic data from related reactions indicate that the activation energy for the 1,2-addition is generally low, allowing the reaction to proceed at low temperatures.

The primary reactive intermediate in the synthesis of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- is the organometallic reagent, typically a 2-pyridinylmethyl lithium or a 2-pyridinylmethyl Grignard reagent. These species are highly reactive and are generated in situ. Their characterization is often performed using spectroscopic methods under inert atmospheres.

Following the nucleophilic addition, a lithium or magnesium alkoxide intermediate is formed. This intermediate is generally not isolated but is quenched with an aqueous workup to yield the final alcohol product. The structure of this alkoxide intermediate can influence the stereochemical outcome of the reaction, especially if subsequent reactions are performed before quenching.

Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis and functionalization of complex molecules like 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-.

The 2-pyridinylmethyl group at the C1 position can exert significant directing effects in subsequent functionalization reactions of the cyclohexene (B86901) ring. The nitrogen atom of the pyridine (B92270) ring can act as a coordinating group for metal catalysts, directing reagents to specific sites on the molecule.

For example, in reactions such as epoxidation or dihydroxylation of the double bond, the pyridinyl group could direct the oxidant to the syn face of the molecule through coordination with the metallic center of the reagent. This would lead to the formation of a specific diastereomer. Similarly, in allylic substitution reactions, the pyridinyl group could influence the regioselectivity of the incoming nucleophile.

The synthesis of an enantiomerically pure or enriched form of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- requires the use of chiral catalysts or auxiliaries. The carbon atom at the 1-position is a stereocenter, and its absolute configuration can be controlled through asymmetric synthesis.

One common strategy is the use of a chiral ligand complexed to the metal of the organometallic reagent. These chiral ligands create a chiral environment around the reactive center, favoring the attack of the nucleophile from one face of the prochiral ketone over the other. For instance, the addition of a 2-pyridinylmethyl zinc reagent in the presence of a chiral amino alcohol can lead to high enantioselectivity.

Another approach involves the use of a chiral auxiliary attached to the 2-cyclohexen-1-one substrate. However, a more direct and atom-economical method is the use of a chiral catalyst. Catalytic asymmetric addition of organolithium or organozinc reagents to enones has been successfully achieved using chiral ligands.

Table 2: Strategies for Stereoselective Synthesis of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-

| Strategy | Description | Potential Outcome |

| Chiral Ligands | The use of chiral ligands (e.g., sparteine, chiral amino alcohols) with the organometallic reagent. | Can induce high enantioselectivity in the nucleophilic addition step. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to the 2-cyclohexen-1-one substrate, which is later removed. | Can provide good diastereoselectivity, but is less atom-economical. |

| Chiral Catalysts | Employment of a chiral Lewis acid or a transition metal catalyst to activate the enone and control the facial selectivity of the nucleophilic attack. | A highly efficient method for generating enantiomerically enriched product. |

Steric and Electronic Factors Governing Selectivity

The stereoselectivity of the nucleophilic addition to the 2-cyclohexen-1-one core is a well-studied area of organic chemistry, with the outcome being highly dependent on the structure of the nucleophile and the reaction conditions. Two primary, often competing, factors are at play: steric hindrance and electronic stabilization.

Steric Factors:

Steric hindrance arises from the spatial arrangement of atoms within the cyclohexenone ring and the approaching nucleophile. The axial positions on the cyclohexane (B81311) ring are generally more sterically encumbered due to the presence of syn-axial hydrogen atoms at the C3 and C5 positions. Consequently, a bulky nucleophile will experience greater steric repulsion when approaching from the axial face compared to the more open equatorial face. This generally leads to a preference for equatorial attack, resulting in the formation of a product where the newly introduced substituent is in the axial position (due to the change in hybridization of the carbonyl carbon from sp2 to sp3).

For the synthesis of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-, the size of the 2-pyridinylmethyl nucleophile, along with any associated metal counterions and solvent molecules, will play a significant role. A larger effective size of the nucleophilic species will favor the equatorial pathway.

Electronic Factors:

While steric effects are intuitive, electronic factors can often override them, leading to axial attack being the preferred pathway. The most widely accepted model to explain this phenomenon is the Cieplak model. researchgate.net This model posits that the transition state of the reaction is stabilized by an interaction between the filled σ-bonding orbitals of the cyclohexane ring and the vacant σ* (antibonding) orbital of the forming carbon-nucleophile bond. researchgate.netacs.org

According to this model, the C-H bonds are better electron donors than C-C bonds. In the transition state for axial attack, the forming C-Nu bond is anti-periplanar to two C-H bonds, allowing for maximum stabilizing hyperconjugation. researchgate.net In contrast, for equatorial attack, the forming bond is anti-periplanar to a C-C bond and a C-H bond, a less stabilizing interaction. This electronic stabilization, therefore, provides a lower energy transition state for the axial attack pathway.

The electronic nature of the nucleophile itself also plays a role. A more electron-rich nucleophile will have a higher energy highest occupied molecular orbital (HOMO), leading to an earlier transition state. In such cases, electronic effects are often more dominant. Conversely, a less reactive, "harder" nucleophile will lead to a later, more product-like transition state where steric factors become more pronounced.

The interplay of these factors means that the diastereoselectivity of the addition of a 2-pyridinylmethyl nucleophile to 2-cyclohexen-1-one can be tuned. For instance, changing the metal counterion (e.g., from Li+ to Ce3+) can alter the Lewis acidity at the carbonyl oxygen, which in turn influences the electronic properties of the electrophile and the transition state geometry.

Hypothetical Selectivity Data:

| Nucleophile (Nu) | Steric Bulk | Electronic Character | Predicted Major Product (Attack Type) | Predicted Axial:Equatorial Ratio |

| 2-Pyridinylmethyl Lithium | Moderate | Electron-rich | Axial Attack Product | > 50:50 |

| 1-(2-Pyridinyl)ethyl Lithium | Higher | Electron-rich | Equatorial Attack Product | < 50:50 |

| 2-Pyridinylmethyl Cerium Dichloride | Moderate (with CeCl2) | Less nucleophilic | Equatorial Attack Product | < 50:50 |

This table is a representation of the expected outcomes based on the principles of steric and electronic control in nucleophilic additions to cyclohexenones.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

For a compound like 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-, ¹H NMR would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclohexene (B86901) ring, and the methylene (B1212753) bridge connecting them. The chemical shifts of the pyridinyl protons would typically appear in the aromatic region (downfield), while the cyclohexene protons would be in the aliphatic and olefinic regions.

Two-dimensional NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between adjacent protons on the cyclohexene ring and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations (typically 2-4 bonds) between ¹H and ¹³C nuclei. This is instrumental in connecting different fragments of the molecule. For instance, it could show correlations from the methylene bridge protons to carbons in both the pyridine and cyclohexene rings, confirming their linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining stereochemistry and conformational preferences. For the cyclohexene ring, NOESY could help establish the relative orientation of the hydroxyl group and the pyridinylmethyl substituent.

The cyclohexene ring exists in a half-chair conformation, and the molecule as a whole can exhibit various conformational isomers (conformers) due to rotation around single bonds. Dynamic NMR involves recording spectra at different temperatures to study these conformational changes. By analyzing changes in chemical shifts and signal broadening, it is possible to determine the energy barriers for conformational interconversions.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Should a suitable single crystal of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. This would unequivocally establish the stereochemistry at the C1 position of the cyclohexene ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

IR Spectroscopy: For the target molecule, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C=C stretching vibrations for the cyclohexene and pyridine rings would appear around 1600-1680 cm⁻¹, and C-N stretching vibrations for the pyridine ring would be observed in the 1350-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR and is particularly sensitive to non-polar bonds. The C=C bonds of the rings would likely show strong Raman signals.

The table below summarizes expected IR absorption bands for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C=C, C=N (Aromatic) | Stretching | ~1450-1600 |

| C-O (Alcohol) | Stretching | 1050-1200 |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This is used to confirm the molecular formula and gain structural insights.

For 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve several key pathways:

Loss of a water molecule (-18 Da): Common for alcohols.

Loss of the pyridinylmethyl radical: Cleavage of the C-C bond between the cyclohexene ring and the methylene bridge.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene derivatives, which would lead to the cleavage of the ring.

Fragmentation of the pyridine ring: Leading to characteristic ions for pyridinyl compounds.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published data were found regarding quantum chemical calculations on the electronic structure and reactivity of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-.

There are no available Density Functional Theory (DFT) studies that have investigated the ground state and excited state properties of this compound.

Calculated spectroscopic parameters such as NMR chemical shifts and IR frequencies for 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- are not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Space Exploration

No molecular dynamics simulations have been reported for the exploration of the conformational space of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-.

Prediction of Reaction Pathways and Energy Barriers

There is no information available on the prediction of reaction pathways or the associated energy barriers for this specific molecule.

Ligand Design Principles and Coordination Chemistry Implications

The potential of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- to act as a ligand in the formation of metal complexes has not been explored in theoretical or computational studies. Consequently, there are no established ligand design principles or documented coordination chemistry implications for this compound.

Reactivity Profiles and Functionalization Strategies

Chemical Transformations of the Cyclohexenol (B1201834) Moiety

The reactivity of the cyclohexenol portion of the molecule is primarily dictated by the hydroxyl group and the adjacent carbon-carbon double bond. These two functional groups can be targeted individually or in concert to generate a variety of derivatives.

Oxidation and Reduction Chemistry

The tertiary allylic alcohol of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- can undergo oxidation to the corresponding α,β-unsaturated ketone, 1-(2-pyridinylmethyl)cyclohex-2-en-1-one . A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). chemistrysteps.comorganicchemistrytutor.comlibretexts.orgnumberanalytics.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation. organicchemistrytutor.comnumberanalytics.com

Conversely, the reduction of the resulting ketone, 1-(2-pyridinylmethyl)cyclohex-2-en-1-one , can regenerate the parent alcohol. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this 1,2-reduction of the carbonyl group, selectively producing 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- without affecting the double bond. mnstate.edureddit.comscribd.commasterorganicchemistry.commasterorganicchemistry.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol.

| Reaction | Reagent | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | 1-(2-pyridinylmethyl)cyclohex-2-en-1-one |

| Reduction | Sodium Borohydride (NaBH₄) | 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- |

Derivatization of the Hydroxyl Group

The hydroxyl group of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- can be readily derivatized through various standard transformations to yield esters, ethers, and silyl (B83357) ethers.

Esterification: Reaction with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine (B92270), will yield the corresponding acetate (B1210297) ester. libretexts.orgnih.govsciforum.netnih.gov

Silylation: Protection of the hydroxyl group as a silyl ether can be achieved using a silyl halide, for example, tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.

These derivatizations are useful for protecting the hydroxyl group during subsequent reactions or for modifying the physical and chemical properties of the molecule.

| Derivatization | Reagent | Product Functional Group |

| Esterification | Acetic Anhydride/Pyridine | Acetate Ester |

| Silylation | TBDMSCl/Imidazole | tert-Butyldimethylsilyl Ether |

Reactions at the Double Bond (e.g., Epoxidation, Dihydroxylation)

The carbon-carbon double bond in the cyclohexene (B86901) ring is susceptible to addition reactions, most notably epoxidation and dihydroxylation.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene into an epoxide. masterorganicchemistry.comwikipedia.orgrsc.orgyoutube.comyoutube.com The stereochemical outcome of this reaction is often influenced by the allylic hydroxyl group, which can direct the oxidant to the syn-face of the double bond through hydrogen bonding.

Dihydroxylation: Syn-dihydroxylation of the double bond can be accomplished using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netkhanacademy.org This reaction produces a vicinal diol. The presence of pyridine in the reaction mixture can accelerate the rate of dihydroxylation. organic-chemistry.orglibretexts.org

| Reaction | Reagent | Product |

| Epoxidation | m-CPBA | 1-(2-pyridinylmethyl)-6-oxabicyclo[3.1.0]hexan-1-ol |

| Dihydroxylation | OsO₄/NMO | 1-(2-pyridinylmethyl)cyclohexane-1,2,3-triol |

Reactivity of the Pyridinylmethyl Substituent

The pyridinylmethyl group offers a secondary site for chemical modification, primarily through reactions involving the pyridine nitrogen and the aromatic ring itself.

Coordination to Metal Centers

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordination to a wide variety of metal centers. The entire 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- molecule can act as a bidentate ligand, coordinating to a metal through both the pyridine nitrogen and the hydroxyl oxygen. This has been observed in related pyridinyl alcohol systems with metals such as nickel(II) and copper(II). mdpi.com

Functionalization of the Pyridine Ring

The pyridine ring can be functionalized, although its reactivity is different from that of benzene.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using an oxidant like m-CPBA. researchgate.netrsc.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions typically require harsh conditions and proceed at the 3- and 5-positions.

Nucleophilic Substitution: The pyridine ring is more amenable to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. researchgate.netresearchgate.net For instance, if the pyridine ring were halogenated at the 6-position, it could undergo amination with various amines. researchgate.net

In-Depth Analysis of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-: Reactivity and Functionalization

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data was found for the chemical compound 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-. Consequently, a detailed discussion of its reactivity profiles and functionalization strategies as per the requested outline cannot be provided at this time.

The inquiry focused on the following specific areas of chemical reactivity for 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-:

Intermolecular and Intramolecular Reactivity Studies:There is no available literature on the intermolecular or intramolecular reactions of this specific compound.

While general principles of reactivity exist for related functional groups, such as allylic alcohols, pyridines, and methylene (B1212753) groups adjacent to aromatic rings, any discussion would be speculative and not based on documented findings for the target molecule. Adhering to the strict requirement of focusing solely on "2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-", no scientifically validated content can be generated for the requested sections.

Data Tables

Due to the absence of experimental data in the public domain for this compound, the following data tables remain unpopulated.

Table 1: Reactions at the Methylene Bridge of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-

| Reaction Type | Reagents | Conditions | Product(s) | Yield (%) | Reference |

|---|

Table 2: Intermolecular and Intramolecular Reactivity Studies of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-

| Reaction Type | Reagents/Conditions | Key Observations | Product(s) | Reference |

|---|

Compound Names

As no reactions or related compounds were discussed in the context of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-, a table of compound names is not applicable.

It is recommended to consult specialized chemical synthesis journals or patent databases for potential, albeit unindexed, mentions of this compound. Further research may be necessary to elucidate its chemical behavior.

Applications As a Building Block and Synthetic Intermediate

Utilization in the Synthesis of Complex Natural Products

The synthesis of natural products often relies on the use of highly functionalized building blocks that can introduce multiple stereocenters and functional groups in a single step. Substituted cyclohexene (B86901) rings are common motifs in a variety of natural products. researchgate.net The compound 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- could serve as a valuable precursor in this context. The pyridine (B92270) ring, a common feature in many alkaloids, can be a key element in the synthesis of biologically active compounds. lifechemicals.comnih.gov

The allylic alcohol of the cyclohexenol (B1201834) moiety can be used for various transformations, such as epoxidation, dihydroxylation, or as a handle for introducing other functional groups. The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. Furthermore, the pyridine nitrogen can direct metallation reactions to functionalize the pyridine ring or can be quaternized to modulate its electronic properties.

A hypothetical retrosynthetic analysis of a complex alkaloid containing a substituted piperidine (B6355638) fused to a cyclohexyl ring might envision 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- as a key intermediate. The pyridine ring could be reduced to a piperidine late in the synthesis, and the cyclohexene functionality could be elaborated to install the necessary substituents.

Role in the Development of New Organic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. The structure of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- is particularly well-suited for applications in catalysis. Pyridine-containing alcohols are known to act as effective ligands for a variety of transition metals, facilitating a wide range of catalytic transformations. mdpi.comacs.org

The nitrogen atom of the pyridine and the oxygen atom of the alcohol can act as a bidentate ligand, chelating to a metal center. The chirality of the carbon atom bearing the hydroxyl group means that this ligand is chiral, which could be exploited in asymmetric catalysis. The synthesis of enantiomerically pure 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- would provide a valuable new chiral ligand for asymmetric synthesis.

The catalytic activity of metal complexes is highly dependent on the steric and electronic properties of the ligands. The cyclohexenyl group provides a bulky and conformationally restricted backbone, which can influence the selectivity of the catalyst. The electronic properties of the ligand can be tuned by introducing substituents on the pyridine ring.

| Potential Catalytic Applications | Metal | Reaction Type | Rationale |

| Asymmetric Hydrogenation | Rh, Ru, Ir | Reduction of C=C and C=O bonds | Chiral pyridinyl-alcohol ligands can induce enantioselectivity. researchgate.net |

| Asymmetric Epoxidation | Ti, V, Mo | Oxidation of alkenes | The pyridinyl alcohol can act as a chiral directing group. |

| Cross-Coupling Reactions | Pd, Ni, Cu | Formation of C-C and C-heteroatom bonds | The pyridine moiety can stabilize the metal center and influence reactivity. nih.gov |

| Polymerization | Various | Olefin polymerization | The vinyl group can participate in polymerization reactions. |

This table is based on known applications of similar pyridinyl-alcohol ligands and is intended to be illustrative of the potential of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-.

Integration into Macrocyclic or Polymeric Architectures

Macrocycles are of great interest due to their unique properties and applications in areas such as host-guest chemistry and medicinal chemistry. The bifunctional nature of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- makes it an attractive monomer for the synthesis of macrocycles. For example, the alcohol could be esterified with a dicarboxylic acid, and the resulting diene could undergo a ring-closing metathesis reaction to form a macrocyclic lactone. Alternatively, the pyridine nitrogen could be used in a macrocyclization reaction, for instance, through a condensation reaction with a dialdehyde. nih.govrsc.org

In polymer chemistry, 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- could be used as a functional monomer. The vinyl group can undergo polymerization via various methods, such as free radical or ring-opening metathesis polymerization (ROMP). The resulting polymer would have pendant pyridinylmethyl alcohol groups, which could be further functionalized or used to coordinate metal ions, leading to the formation of metallopolymers with interesting catalytic or material properties. The functionalization of polymers with polar groups like alcohols can significantly alter their physical properties, such as adhesion and melt processing temperatures. umass.edu

Precursor for Advanced Materials (excluding any material with direct human contact/use)

The development of advanced materials with specific optical, electronic, or magnetic properties is a major focus of modern materials science. Pyridine- and pyrazine-based polymers have been investigated for their potential use in optical devices and photovoltaics. lifechemicals.com The incorporation of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- into a polymer backbone could lead to materials with interesting properties.

The pyridine moiety can be used to coordinate with lanthanide ions, which are known for their luminescent properties. This could lead to the development of new luminescent materials. Furthermore, the ability of the pyridine nitrogen to be protonated or quaternized could be used to create pH-responsive materials. The cross-linking of polymers containing this monomer could lead to the formation of robust materials with tailored mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.